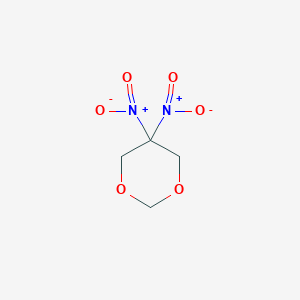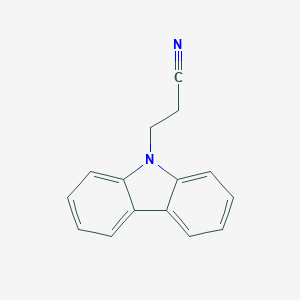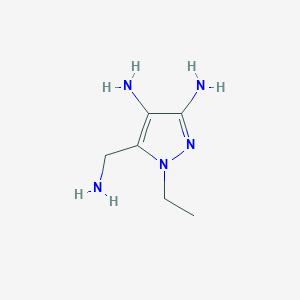
L-Valine, N-(1-oxooctadecyl)-
Overview
Description
L-Valine, N-(1-oxooctadecyl)-, also known as N-stearoyl valine, is a compound belonging to the class of N-acyl amino acids. It is composed of an octadecanoyl (stearoyl) group attached to the amino acid valine. This compound is part of the fatty acyls category, specifically the fatty amides and N-acyl amino acids subcategories .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valine, N-(1-oxooctadecyl)- can be synthesized through an enzyme-catalyzed process. This involves the reaction of octadecanoic acid (stearic acid) with valine in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure the stability of the enzyme .
Industrial Production Methods
Industrial production of L-Valine, N-(1-oxooctadecyl)- follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified through techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
L-Valine, N-(1-oxooctadecyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-acyl amino acids in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its interaction with biological membranes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory properties.
Industry: L-Valine, N-(1-oxooctadecyl)- is used in the formulation of personal care products and as a surfactant in various industrial applications
Mechanism of Action
The mechanism of action of L-Valine, N-(1-oxooctadecyl)- involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes. It also interacts with specific receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-hexanoyl alanine
- N-octanoyl alanine
- N-decanoyl alanine
Uniqueness
L-Valine, N-(1-oxooctadecyl)- is unique due to its long-chain fatty acid component, which imparts distinct physicochemical properties. This makes it particularly effective in modulating membrane properties and interacting with hydrophobic regions of proteins .
Properties
IUPAC Name |
(2S)-3-methyl-2-(octadecanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMISGYHBUSIB-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564256 | |
| Record name | N-Octadecanoyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-32-9 | |
| Record name | N-Octadecanoyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine](/img/structure/B186988.png)


![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)



